Methanimidamide, N'-(4-bromo-2-pyridinyl)-N,N-dimethyl-

Description

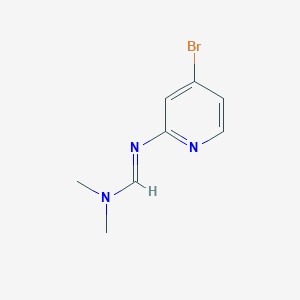

Methanimidamide, N'-(4-bromo-2-pyridinyl)-N,N-dimethyl- is a substituted methanimidamide derivative characterized by a pyridine ring with a bromine atom at the 4-position and a dimethylamine group. The bromine substituent likely enhances electronic effects and steric bulk compared to other halogenated or alkylated derivatives, influencing reactivity and biological interactions.

Properties

IUPAC Name |

N'-(4-bromopyridin-2-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3/c1-12(2)6-11-8-5-7(9)3-4-10-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNQFOFMVJDXBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC=CC(=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N’-(4-bromo-2-pyridinyl)-N,N-dimethyl- typically involves the reaction of 4-bromo-2-pyridinecarboxaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-bromo-2-pyridinecarboxaldehyde+dimethylamine→Methanimidamide, N’-(4-bromo-2-pyridinyl)-N,N-dimethyl-

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification and crystallization to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N’-(4-bromo-2-pyridinyl)-N,N-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The bromine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Methanimidamide, N’-(4-bromo-2-pyridinyl)-N,N-dimethyl- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanimidamide, N’-(4-bromo-2-pyridinyl)-N,N-dimethyl- involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding to target molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in aromatic rings and substituents, impacting physicochemical and biological properties:

Physicochemical Properties

- Boiling Points: Calculated boiling points vary with substituents. For example, the methylphenyl derivative has a lower Tboil (548.98 K) compared to the nitro-cyano-thienyl analog (~388°C), reflecting differences in polarity and molecular weight .

- Polar Surface Area (PSA): The nitro-cyano-thienyl compound has a PSA of 82.53 Ų , suggesting moderate solubility, while the target compound’s pyridine ring may increase PSA slightly.

- Density and pKa : Chlorinated analogs like Chlordimeform exhibit higher densities (e.g., ~1.37 g/cm³ for nitro-thienyl derivatives ), whereas bromine’s larger atomic radius may further elevate density.

Regulatory and Environmental Considerations

- Banned Compounds: Chlordimeform and its ethyl analog (CAS 62268-10-4) are banned in agriculture due to carcinogenicity . The target compound’s bromine substituent may necessitate rigorous ecotoxicological testing to avoid similar regulatory restrictions.

- Degradation Pathways : Catalytic ozonation breaks down halogenated methanimidamides into smaller intermediates (e.g., acetic acid esters) . Brominated derivatives may produce brominated byproducts, requiring specialized wastewater treatment.

Key Research Findings

- Structure-Activity Relationships (SAR) : Modifications to the aromatic ring (e.g., chloro → bromo) and amine groups significantly alter bioactivity. For example, replacing a thiazole ring with pyridine in anti-tuberculosis analogs improved potency .

- Synthetic Routes: Methanimidamides are typically synthesized via condensation reactions. For example, N'-[4-cyano-1-(phenylmethyl)-1H-1,2,3-triazol-5-yl]-... is prepared via cycloaddition and formamidine coupling .

- Computational Predictions : Joback group contribution methods estimate properties like Tc (critical temperature) for methylphenyl derivatives (770.87 K) , aiding in solvent selection and process design.

Biological Activity

Methanimidamide, N'-(4-bromo-2-pyridinyl)-N,N-dimethyl- is a synthetic compound classified as a pyridine derivative. Its structure features a bromine atom at the 4-position of the pyridine ring, along with a dimethylated methanimidamide group. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that Methanimidamide, N'-(4-bromo-2-pyridinyl)-N,N-dimethyl- exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The presence of the bromine substituent is believed to enhance its antimicrobial efficacy by increasing lipophilicity, which aids in membrane penetration.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The interaction of the bromine atom with specific molecular targets in cancer cells is hypothesized to play a crucial role in its mechanism of action.

The biological activity of Methanimidamide, N'-(4-bromo-2-pyridinyl)-N,N-dimethyl- is largely attributed to its ability to bind to specific receptors or enzymes involved in critical biochemical pathways. The unique structural features of this compound, particularly the bromine atom and the pyridine ring, facilitate these interactions.

Table 1: Summary of Biological Activity Studies

Case Study: Anticancer Activity

In a notable study published in 2023, researchers synthesized various derivatives based on Methanimidamide, N'-(4-bromo-2-pyridinyl)-N,N-dimethyl-. The results indicated that specific modifications enhanced anticancer activity against breast cancer cell lines. The study emphasized the importance of the bromine substituent in improving selectivity and potency against tumor cells while minimizing effects on normal cells.

Case Study: Antimicrobial Efficacy

Another study focused on evaluating the antimicrobial properties against clinical isolates of resistant bacteria. Methanimidamide demonstrated a broad spectrum of activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.